Ilomastat

Übersicht

Beschreibung

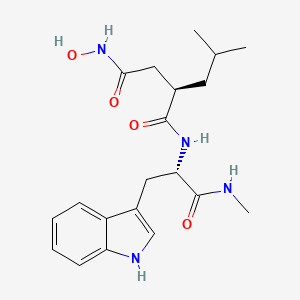

Ilomastat, also known as Galardin, is a broad-spectrum matrix metalloproteinase inhibitor. It belongs to the hydroxamic acid class of reversible metallopeptidase inhibitors.

Wissenschaftliche Forschungsanwendungen

Ilomastat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als breitspektriger Matrixmetalloproteinase-Inhibitor eingesetzt.

Biologie: this compound wird verwendet, um die Hemmung von Metalloproteinasen in verschiedenen biologischen Prozessen zu untersuchen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an das kritische aktive Zentrum Zinkatom von Metalloproteinasen. Diese Bindung hemmt die Aktivität dieser Enzyme, die eine Rolle bei verschiedenen pathologischen Prozessen wie Tumorwachstum und Metastasierung spielen . Zu den molekularen Zielstrukturen von this compound gehören Disintegrin und Metalloproteinase-Domänen enthaltendes Protein 28, Aggrecan-Kernprotein und tödlicher Faktor aus Bacillus anthracis .

Wirkmechanismus

Target of Action

Ilomastat is a broad-spectrum matrix metalloproteinase inhibitor . Its primary targets include the Disintegrin and Metalloproteinase Domain-Containing Protein 28, Aggrecan Core Protein in humans, and the Lethal Factor in Bacillus anthracis . These targets play crucial roles in various biological processes, including tissue remodeling, inflammation, and disease progression.

Mode of Action

This compound interacts with its targets by binding to the critical active-site zinc atom of matrix metalloproteinases (MMPs) . This interaction inhibits the activity of MMPs, leading to a decrease in the degradation of extracellular matrix components, which are the primary substrates of MMPs .

Biochemical Pathways

The inhibition of MMPs by this compound affects several biochemical pathways. For instance, it has been shown to reduce the levels of TGF-β, IL-6, TNF-α, and IL-1β in tissues . These cytokines are involved in various pathways related to inflammation and tissue remodeling. By inhibiting their production, this compound can mitigate inflammatory responses and fibrosis .

Pharmacokinetics

It’s known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on MMPs. It has been shown to decrease the expression and activity of MMPs, thereby alleviating lung inflammation and fibrosis in irradiated mice . Furthermore, this compound has been found to promote the recovery of hematopoietic injury in irradiated mice, contributing to their survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, radiation significantly increases the activity of MMPs . Pretreatment with this compound can inhibit the activity of mmps activated by irradiation, thereby increasing cell survival . This suggests that the compound’s efficacy can be influenced by environmental conditions such as radiation exposure .

Biochemische Analyse

Biochemical Properties

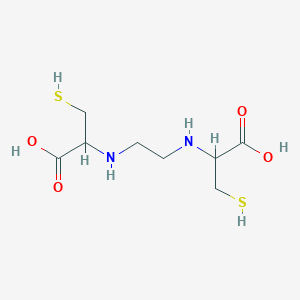

Ilomastat interacts with various enzymes and proteins, primarily matrix metalloproteinases (MMPs) . The compound’s inhibitory action on MMPs is due to its ability to form a bidentate complex with the active site zinc of these enzymes . This interaction effectively blocks the enzymatic activity of MMPs, thereby influencing various biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the expression and activity of MMPs, thereby alleviating lung inflammation and fibrosis in irradiated mice . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on MMPs . By binding to the active site zinc of these enzymes, this compound prevents them from carrying out their normal enzymatic activity . This can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, pretreatment with this compound has been shown to significantly alleviate lung inflammation and fibrosis in irradiated mice, as well as enhance their survival . These effects suggest that this compound may have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models . For instance, pretreatment with this compound significantly reduced the level of TGF-β1 and TNF-α, and elevated the number of bone marrow mononuclear cells in irradiated mice . These effects suggest that this compound may have a dose-dependent impact on cellular function .

Transport and Distribution

Given its molecular properties and its known interactions with MMPs, it is likely that this compound may interact with various transporters or binding proteins .

Subcellular Localization

Given its inhibitory action on MMPs, it is likely that this compound may be localized to areas where these enzymes are active

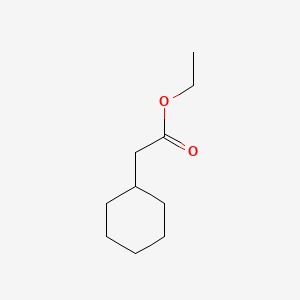

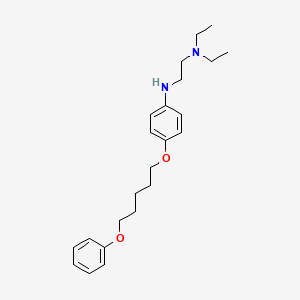

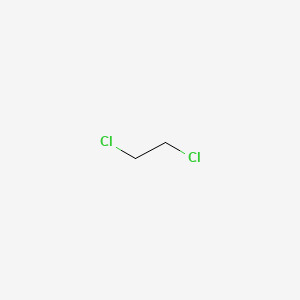

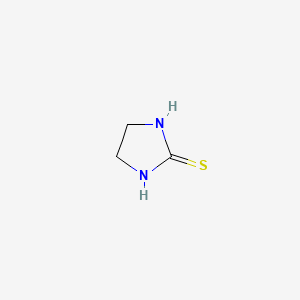

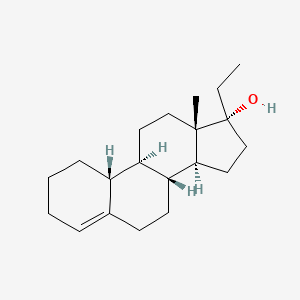

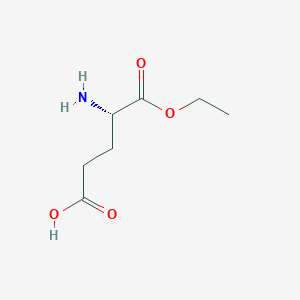

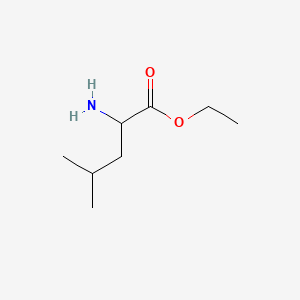

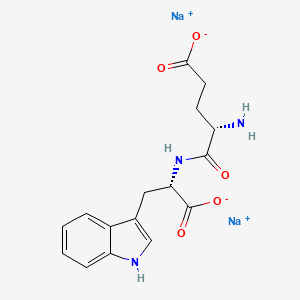

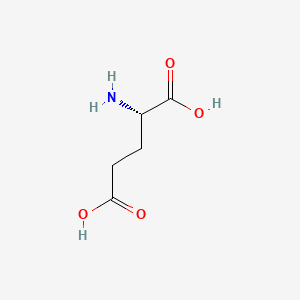

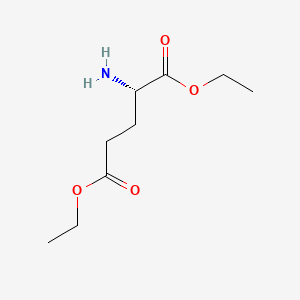

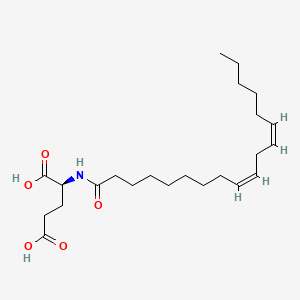

Vorbereitungsmethoden

Die Herstellung von Ilomastat umfasst mehrere Schritte. Ein Verfahren beinhaltet die Umsetzung von Tryptophanmethylesterhydrochlorid mit Methylamin zur Herstellung von Tryptophanylmethylamin. Dieses Zwischenprodukt wird dann einer Kondensationsreaktion mit einem tert-Butylacetatsuccinatderivat unterzogen, um ein weiteres Zwischenprodukt zu bilden. Die tert-Butylgruppe wird dann entfernt, und die resultierende Verbindung wird weiter mit freiem Hydroxylamin umgesetzt, um this compound zu bilden . Dieses Verfahren zeichnet sich durch seine Einfachheit und Wirtschaftlichkeit aus.

Analyse Chemischer Reaktionen

Ilomastat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen beinhalten den Gewinn bzw. Verlust von Elektronen.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Komplexbildung: This compound bildet einen zweizähnigen Komplex mit dem aktiven Zentrum Zink von Metalloproteinasen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Hydroxylamin und tert-Butylacetatsuccinatderivate. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die schließlich zur Bildung von this compound führen.

Vergleich Mit ähnlichen Verbindungen

Ilomastat ist unter den Matrixmetalloproteinase-Inhibitoren aufgrund seiner breiten Aktivität und reversiblen Hemmung einzigartig. Zu ähnlichen Verbindungen gehören:

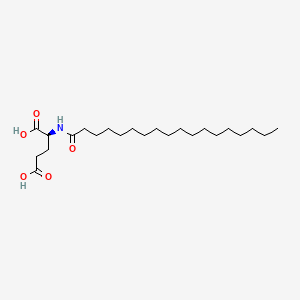

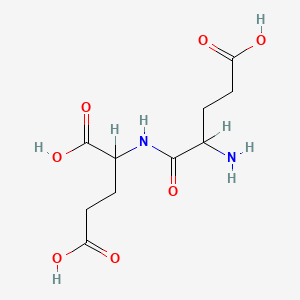

Batimastat: Ein weiterer Matrixmetalloproteinase-Inhibitor mit ähnlichen Anwendungen, aber unterschiedlicher chemischer Struktur.

Marimastat: Ein nicht auf Hydroxamsäure basierender Inhibitor mit ähnlichen hemmenden Eigenschaften.

TIMP-1: Ein natürlicher Inhibitor von Metalloproteinasen mit einem anderen Wirkmechanismus.

This compound zeichnet sich durch seine reversible Hemmung und seine breite Aktivität aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht.

Eigenschaften

IUPAC Name |

(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITYDPDXAAFEIT-DYVFJYSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046353 | |

| Record name | Ilomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142880-36-2 | |

| Record name | Ilomastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142880-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilomastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142880362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilomastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ilomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILOMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0403ML141 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.